molecular formula C12H12ClN B1416222 2-Chloro-6-ethyl-4-methylquinoline CAS No. 35213-56-0

2-Chloro-6-ethyl-4-methylquinoline

Cat. No.: B1416222
CAS No.: 35213-56-0
M. Wt: 205.68 g/mol
InChI Key: NAPCZCIGFFCPDE-UHFFFAOYSA-N
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Description

2-Chloro-6-ethyl-4-methylquinoline is a quinoline derivative with the molecular formula C12H12ClN Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-Chloro-6-ethyl-4-methylquinoline can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with ethyl and methyl substituents under specific conditions. Microwave irradiation has been shown to be an effective method for synthesizing quinoline derivatives, offering advantages such as reduced reaction times and higher yields . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

2-Chloro-6-ethyl-4-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-6-ethyl-4-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethyl-4-methylquinoline involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and derivative.

Comparison with Similar Compounds

2-Chloro-6-ethyl-4-methylquinoline can be compared with other quinoline derivatives such as:

    2-Chloroquinoline: Lacks the ethyl and methyl substituents, leading to different chemical properties and biological activities.

    6-Ethylquinoline: Lacks the chlorine and methyl groups, affecting its reactivity and applications.

    4-Methylquinoline: Lacks the chlorine and ethyl groups, resulting in different chemical behavior.

Properties

IUPAC Name

2-chloro-6-ethyl-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-3-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPCZCIGFFCPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651028
Record name 2-Chloro-6-ethyl-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35213-56-0
Record name 2-Chloro-6-ethyl-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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